molecular formula C11H8FNO3 B2980693 methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate CAS No. 2138835-06-8

methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate

Cat. No.: B2980693
CAS No.: 2138835-06-8
M. Wt: 221.187
InChI Key: NVFIJWIQABPCLF-ALCCZGGFSA-N
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Description

Methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate is a synthetic organic compound. This molecule features a fluorinated indole structure, known for its potential pharmacological activities, which makes it relevant in various fields of research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate typically involves:

  • Starting Material: : 7-fluoroindole-2-carboxylic acid

  • Key Steps: : Esterification of the carboxylic acid, followed by a Knoevenagel condensation to introduce the 3-ylidene substituent.

Industrial Production Methods

In industrial settings, the production might leverage automated and scalable processes such as flow chemistry to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions:

  • Oxidation: : Can be oxidized to form various derivatives.

  • Reduction: : May involve reduction of the carbonyl group.

  • Substitution: : Halogen substitutions on the indole ring are possible.

Common Reagents and Conditions

  • Oxidizing Agents: : e.g., Potassium permanganate for oxidation.

  • Reducing Agents: : e.g., Lithium aluminum hydride for reduction.

  • Solvents: : Typically, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

  • Oxidation Products: : Various oxidized indole derivatives.

  • Reduction Products: : Reduced forms of the carbonyl group, yielding alcohol derivatives.

  • Substitution Products: : Various halogen-substituted indole derivatives.

Scientific Research Applications

This compound is significant in:

  • Chemistry: : As a building block for complex organic synthesis.

  • Biology: : Studying enzyme interactions and metabolic pathways.

  • Medicine: : Potential pharmacological activity, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: : Intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-2-oxoindoline-3-ylidene]acetate

  • Methyl indole-3-acetate

  • 2-oxo-2,3-dihydro-1H-indole derivatives

Uniqueness

  • Fluorination: : The presence of the fluorine atom enhances metabolic stability and lipophilicity, making it a unique scaffold for drug design.

  • 3-ylidene Substitution: : Offers a unique reactive site for further functionalization compared to similar indole derivatives.

Methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate stands out for its potential in synthetic applications and research, particularly in the realm of developing new therapeutic agents. What do you think about exploring more such compounds?

Properties

IUPAC Name

methyl (2Z)-2-(7-fluoro-2-oxo-1H-indol-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-9(14)5-7-6-3-2-4-8(12)10(6)13-11(7)15/h2-5H,1H3,(H,13,15)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFIJWIQABPCLF-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C2=C(C(=CC=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C2=C(C(=CC=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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